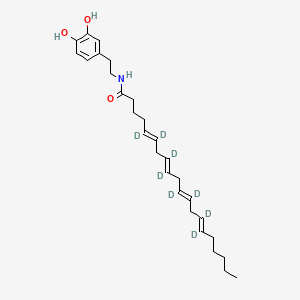

N-Arachidonyldopamine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C28H41NO3 |

|---|---|

Molecular Weight |

447.7 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6+,10-9+,13-12+,16-15+/i6D,7D,9D,10D,12D,13D,15D,16D |

InChI Key |

MVVPIAAVGAWJNQ-VLPMGVFDSA-N |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(\[2H])/C/C(=C(\[2H])/CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Arachidonyldopamine-d8 CAS number and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the deuterated endocannabinoid N-Arachidonyldopamine-d8 (NADA-d8), including its chemical properties, detailed experimental protocols for its use, and an overview of its role in relevant signaling pathways.

Core Chemical Properties

This compound is a deuterated analog of N-Arachidonyldopamine (NADA), an endogenous cannabinoid and vanilloid receptor agonist. Its primary application in research is as an internal standard for the accurate quantification of NADA in biological samples by mass spectrometry.[1] The incorporation of eight deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte.

| Property | Value | Reference |

| CAS Number | 1159908-42-5 | [2] |

| Molecular Formula | C₂₈H₃₃D₈NO₃ | [2] |

| Molecular Weight | 447.6 g/mol | [2] |

| Formal Name | N-[2-(3,4-dihydroxyphenyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide-5,6,8,9,11,12,14,15-d₈ | [2] |

| Synonyms | NADA-d8 | [2] |

| Physical State | Solution in ethanol | [2] |

| Purity | ≥99% deuterated forms (d1-d8) | [2] |

| Solubility | Soluble in DMF and DMSO |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of deuterated arachidonic acid (or its activated form, arachidonoyl chloride-d8) with dopamine. A general approach for the synthesis of N-acyldopamines involves the use of a condensation agent.

Materials:

-

Arachidonic acid-d8

-

Dopamine hydrochloride

-

Propylphosphoric acid cyclic anhydride (PPACA) or a similar condensation agent

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (TEA) or another suitable base

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Arachidonoyl Chloride-d8 (Optional but recommended): To a solution of arachidonic acid-d8 in an anhydrous aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-3 hours. The solvent and excess reagent are then removed under reduced pressure to yield arachidonoyl chloride-d8, which can be used in the next step without further purification.

-

Amide Coupling: Dissolve dopamine hydrochloride and a slight excess of triethylamine in dichloromethane. To this solution, add the condensation agent (e.g., PPACA). Subsequently, add a solution of arachidonic acid-d8 (or arachidonoyl chloride-d8) in dichloromethane dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexane is a common starting point.

Quantification of N-Arachidonyldopamine using this compound by LC-MS/MS

This compound is an ideal internal standard for the quantification of endogenous NADA due to its similar chemical and physical properties, which helps to correct for variations in sample preparation and instrument response.

Sample Preparation (Solid-Phase Extraction):

-

Homogenization: Homogenize the biological tissue sample (e.g., brain tissue) in a suitable solvent, such as methanol.

-

Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.

-

Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove polar impurities.

-

Elute the analytes with a high-organic-content solvent, such as methanol or acetonitrile.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to achieve separation of NADA from other matrix components.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Arachidonyldopamine (NADA): Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound (Internal Standard): Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion. The exact m/z values will depend on the specific instrument and conditions.

-

-

Quantification: The concentration of NADA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NADA and a fixed concentration of NADA-d8.

-

Signaling Pathways and Experimental Workflows

Biosynthesis and Degradation of N-Arachidonyldopamine

The primary biosynthetic pathway for NADA is the direct enzymatic conjugation of arachidonic acid with dopamine.[3] The degradation of NADA can occur through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) back to arachidonic acid and dopamine.

N-Arachidonyldopamine Signaling

NADA exerts its biological effects primarily through the activation of the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[4][5] Activation of these receptors can lead to various downstream cellular responses.

Experimental Workflow for NADA Quantification

The following diagram outlines the key steps in the quantification of NADA from biological samples using NADA-d8 as an internal standard.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

The Role of N-Arachidonyldopamine-d8 in Endocannabinoid System Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonyldopamine (NADA) is an endogenous lipid mediator that plays a multifaceted role within the endocannabinoid system (ECS). Structurally, it is the amide conjugate of arachidonic acid and the neurotransmitter dopamine.[1] This unique structure allows it to interact with multiple targets, most notably cannabinoid receptor 1 (CB1), cannabinoid receptor 2 (CB2), and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3] NADA's activity as an agonist at both CB1 and TRPV1 receptors, the latter with a potency comparable to capsaicin, positions it as a key "endovanilloid."[1][3][4] Its involvement in various physiological processes, including nociception, inflammation, and neuroprotection, makes it a significant molecule of interest in neuroscience and pharmacology.[1][2]

N-Arachidonyldopamine-d8 (NADA-d8) is a deuterated analog of NADA. The substitution of eight hydrogen atoms with deuterium atoms increases its molecular weight, allowing it to be distinguished from endogenous NADA by mass spectrometry. This property makes NADA-d8 an invaluable tool in research, primarily serving as an internal standard for the accurate quantification of endogenous NADA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This technical guide provides an in-depth overview of the role of NADA and its deuterated form in ECS studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Interaction of N-Arachidonyldopamine with Key ECS Targets

The following tables summarize the quantitative data for the interaction of NADA with its primary molecular targets within the endocannabinoid system.

| Target Receptor | Ligand Interaction | Reported Value | Species/System | Reference |

| Cannabinoid Receptor 1 (CB1) | Binding Affinity (Ki) | |||

| vs. [3H]SR141716A | 230 ± 36 nM | Human CB1 Receptors | [4] | |

| vs. [3H]SR141716A | 250 nM | Rat Brain | [1] | |

| vs. [3H]CP55940 | 780 ± 240 nM | Human CB1 Receptors | [4] | |

| Functional Activity (EC50) | ||||

| Calcium Mobilization | ~700 nM | N18TG2 cells | [6] | |

| Cannabinoid Receptor 2 (CB2) | Binding Affinity | NADA displays approximately a 40-fold lower affinity for CB2 compared to CB1. | Not Specified | [2][3] |

| TRPV1 Channel | Functional Activity (EC50) | ~50 nM | Human and Rat TRPV1 expressed in HEK-293 cells | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition (IC50) | 19–100 µM | Not Specified | [1] |

| Substrate Activity | Weak substrate | Not Specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the study of NADA and the use of NADA-d8.

Quantification of Endogenous NADA using LC-MS/MS with NADA-d8 as an Internal Standard

This protocol outlines the general procedure for the extraction and quantification of NADA from biological samples.

Materials:

-

Biological sample (e.g., brain tissue, plasma)

-

This compound (NADA-d8) internal standard solution of known concentration

-

Extraction solvent (e.g., ethyl acetate or a mixture of organic solvents)[7][8]

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Homogenization: Homogenize the biological sample in a suitable buffer on ice.

-

Internal Standard Spiking: Add a known amount of NADA-d8 internal standard solution to the homogenate.

-

Liquid-Liquid Extraction:

-

Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with additives like formic acid to improve ionization.[9]

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both endogenous NADA and the NADA-d8 internal standard.

-

-

Quantification: The concentration of endogenous NADA is determined by comparing the peak area ratio of the endogenous NADA to the NADA-d8 internal standard against a standard curve prepared with known concentrations of NADA.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is used to determine the binding affinity (Ki) of NADA for CB1 and CB2 receptors.

Materials:

-

Cell membranes prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 or HEK-hCB2 cells)

-

Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A)

-

NADA solutions at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, the radioligand at a fixed concentration, and either buffer (for total binding), NADA at varying concentrations, or the non-specific binding control.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value for NADA is then determined by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).

FAAH Activity Assay (Fluorometric)

This assay measures the ability of NADA to be hydrolyzed by or to inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH).

Materials:

-

Recombinant FAAH enzyme

-

FAAH assay buffer

-

Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

NADA solutions at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare a working solution of the FAAH enzyme in the assay buffer. Prepare serial dilutions of NADA.

-

Pre-incubation (for inhibition assay): To the wells of the microplate, add the FAAH enzyme and either buffer or NADA at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for any interaction between NADA and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).

-

Data Analysis:

-

For substrate activity: The rate of increase in fluorescence in the presence of NADA (without the fluorogenic substrate) would indicate if it is a substrate. However, as NADA itself is not fluorogenic upon hydrolysis, this is typically assessed through competition with a known substrate.

-

For inhibition: The rate of the enzymatic reaction is calculated from the slope of the fluorescence versus time plot. The IC50 value for NADA's inhibition of FAAH is determined by plotting the percentage of FAAH activity against the log of the NADA concentration and fitting the data to a dose-response curve.

-

TRPV1 Calcium Influx Assay

This assay measures the ability of NADA to activate TRPV1 channels, leading to an influx of calcium into the cells.

Materials:

-

Cells expressing the TRPV1 channel (e.g., HEK-293-hTRPV1)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

NADA solutions at various concentrations

-

Positive control (e.g., capsaicin)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Plating: Plate the TRPV1-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells with assay buffer to remove any excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

-

Compound Addition: Add NADA at various concentrations or the positive control to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. The EC50 value for NADA is determined by plotting the response against the log of the NADA concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

NADA Biosynthesis and Degradation Pathway

Caption: Biosynthesis and degradation pathways of N-Arachidonyldopamine (NADA).

CB1 Receptor Signaling Pathways Activated by NADA

Caption: NADA-mediated biased signaling through the CB1 receptor via the Gq pathway.

Experimental Workflow for LC-MS/MS Quantification of NADA

Caption: Workflow for the quantification of NADA using NADA-d8 as an internal standard.

Conclusion

N-Arachidonyldopamine is a critical signaling molecule within the endocannabinoid system, exhibiting a unique pharmacological profile through its interactions with CB1, CB2, and TRPV1 receptors. The availability of its deuterated analog, NADA-d8, has been instrumental in enabling precise and accurate quantification of its endogenous levels, thereby advancing our understanding of its physiological and pathological roles. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the complexities of the endocannabinoid system and to explore the therapeutic potential of modulating NADA's signaling pathways. The continued investigation into the nuanced interactions of NADA with its various targets will undoubtedly open new avenues for the development of novel therapeutics for a range of disorders.

References

- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

N-Arachidonyldopamine: A Comprehensive Technical Guide to its Discovery and Endocannabinoid Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonyldopamine (NADA) has emerged as a critical endogenous lipid signaling molecule, acting as a dual agonist for both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel. Initially synthesized as a pharmacological tool, its subsequent discovery in mammalian nervous tissue has solidified its role as a key player in the endocannabinoid system. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of NADA. It details the experimental methodologies that were pivotal in identifying its function, presents a comprehensive summary of its quantitative pharmacological data, and illustrates its complex signaling pathways. This document serves as a vital resource for researchers engaged in endocannabinoid research and the development of novel therapeutics targeting the CB1 and TRPV1 systems.

Discovery and History

The journey of N-Arachidonyldopamine (NADA) from a synthetic compound to a recognized endocannabinoid began in the year 2000. Researchers led by Bisogno and Di Marzo synthesized a series of N-acyldopamines to investigate their interaction with the endocannabinoid system[1]. Their initial studies revealed that NADA could competitively inhibit the binding of a selective CB1 receptor antagonist, [3H]SR141716A, to rat brain membranes, demonstrating its affinity for this key cannabinoid receptor[1]. This seminal work laid the foundation for considering NADA as a potential endogenous cannabinoid.

Two years later, in 2002, a pivotal study by Huang, Di Marzo, and their colleagues identified NADA as a potent endogenous agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, the receptor for capsaicin, the pungent compound in chili peppers[2][3][4][5]. This discovery was significant as it established NADA as a unique "endovanilloid" in addition to its cannabimimetic properties. The researchers demonstrated that NADA is present in mammalian nervous tissues, with notable concentrations in the striatum, hippocampus, and cerebellum[2][3]. Furthermore, they showed that NADA activates both human and rat TRPV1 receptors with a potency and efficacy comparable to capsaicin[2][3]. This dual agonism at both CB1 and TRPV1 receptors distinguishes NADA from other well-known endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) and points to its multifaceted role in physiological and pathological processes.

Subsequent research has further elucidated the distribution and physiological functions of NADA. It has been detected in various brain regions, including the substantia nigra, and its biosynthesis from arachidonic acid and dopamine in dopaminergic terminals has been investigated[6]. NADA's functions are diverse, encompassing roles in pain perception, inflammation, neuroprotection, and vascular tone[6][7].

Quantitative Pharmacological Data

The pharmacological profile of N-Arachidonyldopamine is defined by its interaction with the CB1 and TRPV1 receptors. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

| Parameter | Receptor | Assay System | Value | Reference |

| Ki | CB1 | [3H]SR141716A binding inhibition in rat brain membranes | 250 nM | [1][6] |

| Ki | CB1 | [3H]CP55,940 displacement from hCB1 receptors | 780 ± 240 nM | [8][9] |

| Ki | CB1 | [3H]SR141716A displacement from hCB1 receptors | 230 ± 36 nM | [8] |

| IC50 | Fatty Acid Amide Hydrolase (FAAH) | FAAH from N18TG2 cells | 19 - 100 µM | [1] |

Table 1: N-Arachidonyldopamine (NADA) Binding Affinities and Enzyme Inhibition.

| Parameter | Receptor | Assay System | Value | Reference |

| EC50 | Human TRPV1 | Calcium influx in HEK293 cells | ~50 nM | [2][3] |

| EC50 | Rat TRPV1 | Calcium influx in HEK293 cells | ~50 nM | [2][3] |

| EC50 | Native Vanilloid Receptors | Substance P and CGRP release from rat dorsal spinal cord slices | Potent activation | [2] |

| EC50 | In vivo thermal hyperalgesia | Intradermal injection in mice | 1.5 ± 0.3 µg | [2] |

Table 2: N-Arachidonyldopamine (NADA) Functional Potencies.

Key Experimental Protocols

The characterization of NADA as an endocannabinoid relied on a series of well-defined experimental procedures. The following sections detail the methodologies for the pivotal experiments.

Chemical Synthesis of N-Arachidonyldopamine

The initial synthesis of NADA was a crucial step in its pharmacological evaluation. A common and efficient method involves the condensation of arachidonic acid and dopamine.

Methodology:

-

Reactants: Arachidonic acid and dopamine hydrochloride.

-

Condensation Agent: A suitable coupling agent such as propylphosphoric acid cyclic anhydride (PPACA) is used.

-

Solvent and Base: The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) in the presence of a base, for instance, triethylamine (Et3N), to neutralize the hydrochloride salt of dopamine.

-

Reaction Conditions: The reaction is generally performed at room temperature under an inert atmosphere (e.g., argon).

-

Purification: Following the reaction, the crude product is purified using chromatographic techniques, such as silica gel column chromatography, to yield pure N-Arachidonyldopamine.

Extraction of N-Arachidonyldopamine from Brain Tissue

The identification of endogenous NADA required sensitive extraction and analytical methods.

Methodology:

-

Tissue Homogenization: Brain tissue (e.g., rat striatum) is rapidly dissected and homogenized in an ice-cold organic solvent, typically methanol, to precipitate proteins and extract lipids.

-

Lipid Extraction: The homogenate is subjected to a lipid extraction procedure, often a modified Folch method, using a chloroform/methanol/water mixture to partition the lipids into the organic phase.

-

Solid-Phase Extraction (SPE): The lipid extract is further purified using solid-phase extraction cartridges. For NADA, which contains a catechol group, phenylboronic acid (PBA) cartridges can be employed for selective purification.

-

Quantification by LC-MS/MS: The purified extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of NADA, often using a deuterated internal standard for accurate measurement.

CB1 Receptor Binding Assay

To determine the affinity of NADA for the CB1 receptor, competitive radioligand binding assays are performed.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the CB1 receptor (e.g., rat brain tissue or HEK293 cells transfected with the human CB1 receptor). The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Radioligand: A radiolabeled CB1 receptor ligand, such as [3H]SR141716A (an antagonist) or [3H]CP55,940 (an agonist), is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled NADA.

-

Incubation and Separation: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of NADA, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

TRPV1 Receptor Functional Assay (Calcium Influx)

The functional activity of NADA at the TRPV1 receptor is commonly assessed by measuring changes in intracellular calcium concentration ([Ca2+]i).

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human or rat TRPV1 receptor are cultured on glass coverslips or in multi-well plates.

-

Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

-

NADA Application: NADA at various concentrations is applied to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of calcium into the cells through the activated TRPV1 channels.

-

Data Analysis: The peak fluorescence response at each NADA concentration is measured and used to construct a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Signaling Pathways and Experimental Workflows

The dual agonism of NADA at CB1 and TRPV1 receptors results in the activation of distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflow for the discovery of NADA.

Conclusion

The discovery of N-Arachidonyldopamine as an endogenous ligand for both CB1 and TRPV1 receptors has significantly expanded our understanding of the endocannabinoid system. Its unique pharmacological profile suggests a nuanced role in modulating neuronal activity and other physiological processes. This technical guide has provided a detailed overview of the historical context of its discovery, a compilation of its quantitative pharmacological data, a description of the key experimental protocols used in its characterization, and a visual representation of its signaling pathways. As research in this field continues, a thorough understanding of the discovery and function of NADA will be invaluable for the development of novel therapeutic strategies targeting the endocannabinoid and endovanilloid systems for a range of disorders, including pain, inflammation, and neurodegenerative diseases.

References

- 1. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. SPARQL Endpoint [data.cnr.it]

- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of N-Arachidonyldopamine and its Deuterated Form

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest due to its dual action as both an endocannabinoid and an endovanilloid.[1][2] First identified as a potent agonist for the cannabinoid CB1 receptor, NADA was later recognized as one of the most potent endogenous activators of the transient receptor potential vanilloid 1 (TRPV1) channel.[1][3] It is found in the mammalian central nervous system, with notable concentrations in the striatum, hippocampus, and cerebellum.[1][3]

NADA's multifaceted physiological functions include roles in neurotransmission, pain perception, inflammation, and vascular tone.[1][3][4] In animal models, it elicits the classic cannabinoid tetrad of effects: hypothermia, hypo-locomotion, catalepsy, and analgesia.[1][4] Its activity is terminated primarily through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[3][5]

The strategic replacement of hydrogen with its stable heavy isotope, deuterium, is a technique used in medicinal chemistry to alter the pharmacokinetic properties of a molecule. This modification can lead to a slower rate of metabolic degradation, a phenomenon known as the Kinetic Isotope Effect (KIE).[6][7] While deuterated NADA has been synthesized for use as an analytical standard[8][9], this guide will explore the known biological activities of NADA and the theoretical implications of deuteration on its metabolic stability and, consequently, its biological profile.

Quantitative Biological Data

The biological activity of NADA is characterized by its interaction with cannabinoid and vanilloid receptors, as well as its metabolism by key enzymes. The following tables summarize the available quantitative data.

Table 1: Receptor Binding and Functional Activity of N-Arachidonyldopamine (NADA)

| Receptor | Assay Type | Species/System | Potency/Affinity | Reference |

|---|---|---|---|---|

| CB1 | Agonist Activity | Mouse | Induces cannabinoid tetrad effects | [1][4] |

| CB1 | Binding Affinity (Ki) | - | 250 nM (reported to be 40-fold higher than for CB2) | [10] |

| TRPV1 | Agonist Activity (EC50) | Rat / Human (HEK-293 cells) | ~50 nM | [1][3] |

| TRPV1 | Cellular Response | DRG Neurons | Evokes depolarization and calcium responses | [11] |

| Gq Protein | Functional Selectivity | - | Potent mobilization of calcium |[10] |

Table 2: Enzymatic Interactions of N-Arachidonyldopamine (NADA)

| Enzyme | Interaction Type | Notes | Reference |

|---|---|---|---|

| FAAH | Substrate | Hydrolyzes NADA to arachidonic acid and dopamine. | [3][5] |

| FAAH | Biosynthesis Role | In vitro, FAAH can catalyze the formation of NADA from dopamine and arachidonic acid. |[3] |

Table 3: In Vivo Pharmacological Effects of N-Arachidonyldopamine (NADA)

| Effect | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Analgesia | Mouse | Part of the cannabinoid tetrad induced by NADA administration. | [1][4] |

| Hypothermia | Mouse | Part of the cannabinoid tetrad induced by NADA administration. | [1][4] |

| Hypo-locomotion | Mouse | Part of the cannabinoid tetrad induced by NADA administration. | [1][4] |

| Catalepsy | Mouse | Part of the cannabinoid tetrad induced by NADA administration. | [1][4] |

| Anti-inflammatory | Mouse | Potently decreases systemic inflammatory responses in models of sepsis. | [12] |

| Vasorelaxation | Rat | Initiates vasorelaxant effects in small mesenteric vessels. |[8] |

Signaling Pathways

NADA exerts its biological effects primarily through the activation of two distinct receptor systems: the G protein-coupled cannabinoid receptor 1 (CB1) and the ligand-gated ion channel TRPV1.

-

CB1 Receptor Pathway: As a CB1 agonist, NADA mimics the effects of other cannabinoids. The CB1 receptor is predominantly coupled to the inhibitory G protein (Gi/o). Upon activation by NADA, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the neuromodulatory effects of endocannabinoids.[3]

-

TRPV1 Channel Pathway: NADA is a potent activator of the TRPV1 channel, a non-selective cation channel primarily known for its role in pain and temperature sensation.[12] Activation of TRPV1 by NADA leads to the opening of the channel pore, resulting in an influx of cations, most notably calcium (Ca2+) and sodium (Na+).[3][13] This influx depolarizes the cell membrane and increases intracellular calcium concentrations, triggering downstream signaling events such as the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP).[1][8]

The Effect of Deuteration: Kinetic Isotope Effect

The primary route of NADA inactivation is hydrolysis by the enzyme FAAH, which cleaves the amide bond to yield arachidonic acid and dopamine.[5][14] The rate of this enzymatic reaction is dependent on the cleavage of C-H bonds adjacent to the amide group.

Replacing hydrogen with deuterium at or near a site of metabolic attack can slow down the rate of reaction. This is the Kinetic Isotope Effect (KIE) .[6][15] The C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to break.[16] Consequently, enzymes like Cytochrome P450s or FAAH often process a deuterated substrate more slowly than its protium-containing counterpart.[17]

For NADA, deuteration of the arachidonoyl chain or the dopamine moiety at positions critical for FAAH recognition and hydrolysis would be expected to decrease its rate of degradation. This would lead to:

-

Increased Half-Life: A longer residence time of NADA at its receptors.

-

Enhanced Potency/Efficacy: Prolonged signaling through CB1 and TRPV1 receptors.

-

Modified Pharmacodynamic Profile: Potentially altered duration of action for its analgesic, anti-inflammatory, and other physiological effects.[7]

References

- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. TRPV1 and CB(1) receptor-mediated effects of the endovanilloid/endocannabinoid N-arachidonoyl-dopamine on primary afferent fibre and spinal cord neuronal responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

N-Arachidonyldopamine-d8 (NADA-d8): A Technical Guide to Stability and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended long-term storage conditions for N-Arachidonyldopamine-d8 (NADA-d8). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NADA-d8 as an internal standard for the quantification of N-arachidonoyl dopamine.

Core Stability and Storage Data

Proper storage and handling are paramount to ensure the chemical integrity and longevity of this compound. The stability of this deuterated lipid is influenced by factors such as temperature, light, and oxygen.

Recommended Storage Conditions

Based on supplier specifications, the following storage conditions are recommended to maintain the stability of NADA-d8.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [1] |

| Stated Stability | ≥ 2 years | [1] |

| Formulation | A solution in ethanol | [1] |

| Shipping Conditions | Wet ice in the continental US; may vary elsewhere | [1] |

Factors Influencing Stability

Several factors can impact the stability of deuterated compounds and lipids like NADA-d8:

-

Temperature: Elevated temperatures can accelerate the degradation of lipids. Long-term storage at -20°C or lower is crucial.[2]

-

Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3] It is advisable to store NADA-d8 in light-protected containers.

-

Oxygen: The presence of oxygen can lead to the oxidation of the arachidonyl moiety, which contains multiple double bonds. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can affect the stability of the compound in solution. It is recommended to aliquot the solution into smaller, single-use vials.[2]

Experimental Protocols for Stability Assessment

Proposed Stability Testing Workflow

Caption: Proposed workflow for a long-term stability study of NADA-d8.

Methodologies

-

Objective: To assess the long-term stability of this compound under recommended storage conditions.

-

Materials:

-

This compound solution in ethanol.

-

Amber glass vials with airtight seals.

-

Inert gas (e.g., nitrogen or argon).

-

-

Procedure:

-

Initial Analysis (Time 0):

-

Characterize the initial batch of NADA-d8 using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and identify any existing impurities.

-

Acquire a Nuclear Magnetic Resonance (NMR) spectrum to confirm the structure and isotopic labeling.

-

-

Sample Preparation for Storage:

-

Under an inert atmosphere, aliquot the NADA-d8 solution into multiple amber glass vials.

-

Seal the vials tightly to prevent solvent evaporation and exposure to air.

-

-

Storage:

-

Store the vials at the recommended temperature of -20°C, protected from light.

-

-

Stability Testing at Designated Time Points:

-

At predetermined intervals (e.g., 3, 6, 12, 18, and 24 months), remove a vial from storage.

-

Allow the sample to equilibrate to room temperature before opening.

-

Analyze the sample using the same LC-MS and NMR methods established at Time 0.

-

-

Data Analysis:

-

Compare the purity profile from the LC-MS analysis at each time point to the initial profile. Quantify any new impurity peaks.

-

Examine the NMR spectra for any changes in chemical shifts or the appearance of new signals that would indicate degradation or hydrogen-deuterium exchange.

-

-

N-Arachidonyldopamine Signaling Pathways

N-Arachidonyldopamine (NADA), the non-deuterated analogue of NADA-d8, is recognized as an endocannabinoid and an endovanilloid. It primarily exerts its biological effects through the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[4][5]

NADA Biosynthesis and Degradation

The synthesis and degradation of NADA are complex processes involving several enzymatic pathways.

Caption: Simplified overview of NADA biosynthesis and degradation pathways.[6]

NADA Interaction with CB1 and TRPV1 Receptors

NADA's interaction with CB1 and TRPV1 receptors triggers downstream signaling cascades.

Caption: NADA's primary signaling through CB1 and TRPV1 receptors.[7][8]

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C and protected from light. For applications requiring the highest accuracy, it is prudent for researchers to conduct their own stability assessments, particularly if the material is stored for extended periods or subjected to conditions that deviate from the recommendations. The provided experimental framework offers a starting point for such evaluations. Understanding the signaling pathways of its non-deuterated counterpart, NADA, can provide valuable context for its biological applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. database.ich.org [database.ich.org]

- 4. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 5. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

N-Arachidonyldopamine-d8: A Technical Guide to its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonyldopamine-d8 (NADA-d8) is the deuterated analog of N-Arachidonyldopamine (NADA), an endogenous lipid mediator with significant biological activity. As a member of the endocannabinoid and endovanilloid families, NADA and its deuterated counterpart are crucial tools in the study of pain, inflammation, and neurological pathways.[1][2][3] This technical guide provides an in-depth overview of the physicochemical properties of NADA-d8, detailed experimental protocols for its quantification, and a visual representation of its primary signaling pathways. The inclusion of a stable isotope-labeled standard like NADA-d8 is indispensable for accurate quantification in complex biological matrices by mass spectrometry.[4]

Physicochemical Properties

This compound is a lipid molecule characterized by an arachidonoyl chain linked to a dopamine head group, with eight deuterium atoms incorporated into the arachidonoyl backbone. This isotopic labeling minimally alters its chemical properties while providing a distinct mass shift for mass spectrometric analysis.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Formal Name | N-[2-(3,4-dihydroxyphenyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide-5,6,8,9,11,12,14,15-d8 | [4] |

| CAS Number | 1159908-42-5 | [4] |

| Molecular Formula | C₂₈H₃₃D₈NO₃ | [4] |

| Formula Weight | 447.6 g/mol | [4] |

| Physical State | Provided as a solution in ethanol | [4] |

| Purity | ≥99% deuterated forms (d1-d8) | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 2 years at -20°C | [4] |

Table 2: Calculated Physicochemical Properties of N-Arachidonyldopamine (NADA)

Note: These values are for the non-deuterated NADA and are expected to be very similar for NADA-d8.

| Property | Value | Source |

| logP | 7.19 | [5] |

| Topological Polar Surface Area | 69.56 Ų | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 17 | [5] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source |

| Ethanol | Miscible | [4][6] |

| Dimethylformamide (DMF) | Miscible | [4][6] |

| Dimethyl sulfoxide (DMSO) | Miscible | [4][6] |

| 0.1 M Na₂CO₃ | Colloidal suspension @ 100 µg/mL | [4][6] |

| Ethanol:PBS (pH 7.2) (1:1) | Colloidal suspension @ 100 µg/mL | [4][6] |

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of endogenous NADA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Experimental Workflow for Quantification of NADA using NADA-d8 Internal Standard

Caption: Workflow for NADA quantification.

Detailed Method for LC-MS/MS Analysis

This protocol is a composite based on established methods for endocannabinoid analysis.[7][8][9]

1. Sample Preparation (from Brain Tissue)

-

Homogenization: Homogenize frozen brain tissue in 2 mL of a cold 1:1 mixture of methanol and acetonitrile containing a known amount of NADA-d8.

-

Protein Precipitation and Lipid Extraction:

-

Perform homogenization on ice.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) (Optional, for sample cleanup):

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NADA: The precursor ion ([M+H]⁺) is m/z 440.3. The product ion for quantification is typically m/z 137.1, corresponding to the dopamine fragment.

-

NADA-d8: The precursor ion ([M+H]⁺) is m/z 448.3. The product ion for quantification will also be m/z 137.1, as the deuterium atoms are on the arachidonoyl chain which is the neutral loss.

-

-

Data Analysis: The concentration of endogenous NADA is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of NADA and a fixed concentration of NADA-d8.

Signaling Pathways

N-Arachidonyldopamine is a dual-action molecule, primarily interacting with the Cannabinoid Receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][10]

CB1 Receptor Signaling

NADA acts as a biased agonist at the CB1 receptor.[1][2] Unlike canonical cannabinoids that primarily signal through Gᵢ/ₒ proteins to inhibit adenylyl cyclase, NADA preferentially couples to Gᵩ proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2][11]

Caption: NADA signaling via the CB1 receptor.

TRPV1 Receptor Signaling

NADA is a potent agonist of the TRPV1 receptor, a non-selective cation channel.[3][10] Activation of TRPV1 by NADA leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane. This influx of calcium can trigger various downstream events, including the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory neurons.[10][12]

Caption: NADA signaling via the TRPV1 receptor.

Conclusion

This compound is an essential tool for researchers in the fields of pharmacology, neuroscience, and drug development. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of its endogenous counterpart, NADA. Understanding its unique, biased agonism at the CB1 receptor and potent activation of the TRPV1 channel is critical for elucidating the complex roles of this signaling molecule in health and disease. The methodologies and pathway diagrams provided in this guide serve as a comprehensive resource for the scientific community engaged in the study of endocannabinoid and endovanilloid systems.

References

- 1. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. glpbio.com [glpbio.com]

- 7. A sensitive and accurate quantitative method to determine N-arachidonoyldopamine and N-oleoyldopamine in the mouse striatum using column-switching LC-MS-MS: use of a surrogate matrix to quantify endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Presence of N-Arachidonoyldopamine (NADA) in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous cannabinoid and endovanilloid, N-Arachidonoyldopamine (NADA). It details its presence in mammalian tissues, the methodologies for its detection and quantification, and its primary signaling pathways. This document is intended to serve as a foundational resource for professionals engaged in endocannabinoid research and the development of therapeutics targeting this system.

Quantitative Presence of NADA in Mammalian Tissues

N-Arachidonoyldopamine is an endogenous lipid mediator found in very low concentrations, primarily within the central nervous system.[1][2] Its distribution is particularly concentrated in brain regions rich in dopaminergic neurons and cannabinoid or vanilloid receptors.[3][4] The quantification of NADA is challenging due to its low abundance and chemical volatility.[4] However, sensitive analytical techniques have enabled its detection in specific tissues. Notably, NADA has not been detected in human plasma or postmortem brain samples using various chromatographic methods.[5]

Below is a summary of reported endogenous NADA concentrations in various mammalian tissues.

| Species | Tissue | Concentration | Unit Conversion (pmol/g) | Reference |

| Rat | Substantia Nigra pars compacta | 2.6 ± 1.2 pmol/g | 2.6 ± 1.2 | [5] |

| Murine | Striatum | 0.74 ± 0.20 pg/mg | ~1.68 ± 0.45 | [5] |

| Rat | Striatum | ~1.0 nM | ~1.0 | [4] |

| Rat | Hippocampus | Detected, not quantified | - | [3][5] |

| Rat | Cerebellum | Detected, not quantified | - | [3][4] |

| Rat | Dorsal Root Ganglia | Detected, not quantified | - | [3][4] |

| Human | Plasma | Not Detected | - | [5] |

| Human | Postmortem Brain | Not Detected | - | [5] |

Note: Conversion from pg/mg to pmol/g is approximated using the molar mass of NADA (~439.63 g/mol ) and assuming a tissue density of 1 g/mL. Concentrations are reported as mean ± standard deviation or as detected presence.

Experimental Protocols for NADA Quantification

The accurate quantification of NADA from biological matrices requires sophisticated analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.[6] This approach offers the necessary sensitivity and selectivity to measure the picomolar to nanomolar concentrations at which NADA is typically present.[7][8]

Detailed Methodology: Quantification of NADA by LC-MS/MS

This protocol outlines a typical workflow for the extraction and quantification of NADA from brain tissue.

A. Sample Preparation: Lipid Extraction The goal is to efficiently extract NADA from the complex tissue matrix while minimizing degradation and isomerization of other lipids.[6][7]

-

Tissue Homogenization : Immediately following collection (rapid harvesting is crucial to prevent post-mortem fluctuations in endocannabinoid levels), weigh the frozen tissue sample.[7] Homogenize the tissue in an ice-cold solvent, such as acetonitrile or a mixture of chloroform/methanol, often containing deuterated internal standards (e.g., NADA-d8) to correct for extraction losses.

-

Liquid-Liquid Extraction (LLE) : A common method involves adding a non-polar solvent like ethyl acetate or toluene to the homogenate.[9][10][11] Vortex the mixture vigorously to ensure thorough mixing and phase separation.

-

Phase Separation : Centrifuge the sample at a low temperature (e.g., 4°C) to separate the organic and aqueous layers. The lipid-containing organic phase (supernatant) is carefully collected.[11]

-

Solid-Phase Extraction (SPE) (Optional Cleanup Step) : For cleaner samples, the organic extract can be passed through an SPE cartridge (e.g., C18).[12] The cartridge is first conditioned with methanol and equilibrated with water. After loading the sample, the column is washed to remove polar impurities, and the analytes are then eluted with a solvent like methanol.[12]

-

Solvent Evaporation and Reconstitution : The final organic extract is evaporated to dryness under a gentle stream of nitrogen.[12] The dried lipid residue is then reconstituted in a small, precise volume of a suitable solvent (e.g., 70:30 methanol:water) for injection into the LC-MS/MS system.[12]

B. Chromatographic Separation High-performance liquid chromatography (HPLC) is used to separate NADA from other co-extracted lipids prior to mass analysis.

-

Column : A reversed-phase C18 column is typically used for separation.[3][12]

-

Mobile Phase : A gradient elution is employed, starting with a higher polarity mobile phase and gradually increasing the proportion of an organic solvent. A typical mobile phase system consists of:

-

Mobile Phase A: Water with an additive like 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program : The gradient is optimized to achieve good peak shape and separation of NADA from other endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[12]

C. Mass Spectrometric Analysis A triple quadrupole mass spectrometer is used for sensitive and selective detection.

-

Ionization : Positive-mode electrospray ionization (ESI+) is commonly used to generate protonated molecular ions [M+H]+ of NADA.[9][10]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of NADA) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific transition minimizes interference from the matrix.

-

Quantification : A calibration curve is generated using known concentrations of a NADA standard. The concentration of endogenous NADA in the sample is determined by comparing its peak area to the calibration curve, normalized against the internal standard. The lower limit of quantification (LLOQ) for NADA can reach as low as 0.03 ng/mL.[9][10]

Visualization of NADA Pathways and Workflows

3.1. Biosynthesis and Degradation of N-Arachidonoyldopamine

The primary biosynthetic route for NADA is the direct conjugation of arachidonic acid and dopamine.[3][13] This process is enzymatically mediated, with fatty acid amide hydrolase (FAAH) playing a key role.[3][14] Once synthesized, NADA can be degraded through several pathways, including hydrolysis by FAAH, methylation by COMT, or metabolism by CYP450 enzymes.[5]

3.2. Experimental Workflow for NADA Quantification

The following diagram illustrates the logical flow of the LC-MS/MS protocol for quantifying NADA in biological tissues, from sample acquisition to final data analysis.

3.3. NADA Signaling Pathways

NADA exerts its physiological effects primarily by acting as an agonist at two key receptors: the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid type 1 (TRPV1) ion channel.[3][15] Activation of these receptors initiates distinct downstream signaling cascades, leading to a wide range of cellular responses, including modulation of neurotransmission, pain perception, and inflammation.[3][5]

References

- 1. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

The Endocannabinoid N-Arachidonyldopamine: A Technical Guide to its Interaction with Cannabinoid Receptors CB1 and CB2

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonyldopamine (NADA) is an endogenous lipid signaling molecule that has garnered significant interest within the scientific community for its unique interactions with the endocannabinoid system.[1] Structurally, NADA is an amide conjugate of arachidonic acid and the neurotransmitter dopamine.[2] Initially identified as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, NADA is also recognized as an endocannabinoid, exhibiting distinct interactions with the cannabinoid receptors CB1 and CB2.[1] This technical guide provides an in-depth analysis of NADA's binding, functional activity, and signaling pathways at these two key receptors, offering valuable insights for researchers in pharmacology and drug development.

NADA's pharmacological profile is particularly noteworthy for its biased agonism at the CB1 receptor, a characteristic that distinguishes it from classical cannabinoid agonists and other endocannabinoids.[3][4] This property suggests that NADA may selectively activate certain signaling cascades while avoiding others, opening up new avenues for the development of therapeutic agents with more targeted effects and potentially fewer side effects. This document summarizes the current quantitative data, details the experimental protocols used to elucidate these findings, and visualizes the complex signaling interactions.

Data Presentation: Quantitative Analysis of NADA's Interaction with CB1 and CB2 Receptors

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of N-Arachidonyldopamine at human and rodent CB1 and CB2 receptors.

Table 1: Binding Affinity of N-Arachidonyldopamine (NADA) at Cannabinoid Receptors

| Receptor | Radioligand Displaced | Cell/Tissue Type | Ki (nM) | Reference |

| Human CB1 | [³H]-CP55940 | HEK 293 cells | 780 ± 240 | [3] |

| Human CB1 | [³H]-SR141716A | HEK 293 cells | 230 ± 36 | [3] |

| Rat Brain CB1 | [³H]-SR141716A | Rat Brain Membranes | 250 | [5] |

| Human CB2 | [³H]-CP55940 | CHO cells | >10,000 | [4] |

Note: A higher Ki value indicates lower binding affinity.

Table 2: Functional Activity of N-Arachidonyldopamine (NADA) at Cannabinoid Receptors

| Receptor | Assay | Cell Type | NADA Activity | EC50/IC50 (µM) | Emax (% of control agonist) | Reference |

| Human CB1 | cAMP Inhibition (Forskolin-stimulated) | CHO-hCB1 cells | Very weak antagonist activity | >30 | Not applicable | [3] |

| Human CB1 | ERK1/2 Phosphorylation | HEK 293-hCB1 cells | No agonist activity | >30 | 0 | [3] |

| Human CB1 | Intracellular Calcium [Ca²⁺]i Mobilization | CHO-hCB1 cells | Agonist | ~30 | 138% (relative to baseline) | [3] |

| Human CB1 | G-protein-coupled Inwardly Rectifying K+ (GIRK) Channel Activation | AtT20-rCB1 cells | No agonist activity | >30 | 0 | [3] |

| Human CB1 | Receptor Internalization | HEK 293 cells | Very weak activity at high concentrations | >32 (modest effect at 100 µM) | 29% | [3] |

| Human CB2 | cAMP Inhibition (Forskolin-stimulated) | Not specified | Not reported | Not reported | Not reported |

Note: Data on the functional activity of NADA at the CB2 receptor is limited in the current literature.

Signaling Pathways and Biased Agonism

NADA exhibits a distinct signaling profile at the CB1 receptor, characterized by biased agonism. Unlike canonical CB1 agonists such as CP55940, which primarily signal through the Gi/o protein pathway to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, NADA shows little to no efficacy in this pathway.[3] Instead, NADA preferentially activates Gq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium from the endoplasmic reticulum.[3][6] This selective activation of the Gq pathway over the Gi/o pathway is the hallmark of NADA's biased agonism at the CB1 receptor.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of N-Arachidonyldopamine with CB1 and CB2 receptors.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound (NADA) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from CHO or HEK 293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]-CP55940 or [³H]-SR141716A.

-

Test compound: N-Arachidonyldopamine (NADA).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate or individual tubes, combine:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of radioligand (e.g., 0.5-1.0 nM [³H]-CP55940).

-

A range of concentrations of NADA (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

For non-specific binding control, a high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 1 µM CP55940).

-

Binding buffer to a final volume of 200 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, pre-soaked in wash buffer.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the NADA concentration. Determine the IC50 value (the concentration of NADA that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a key second messenger in the Gi/o signaling pathway.

Materials:

-

CHO cells stably expressing human CB1 or CB2 receptors.

-

Forskolin.

-

N-Arachidonyldopamine (NADA).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

Procedure:

-

Cell Seeding: Seed CHO-CB1 or CHO-CB2 cells into a 96- or 384-well plate and grow to 80-90% confluency.

-

Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate for 20-30 minutes at 37°C.

-

Compound Addition: Add varying concentrations of NADA to the wells. For antagonist mode, pre-incubate with NADA before adding a known CB1/CB2 agonist.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for basal control) to stimulate adenylyl cyclase and increase cAMP production.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate dose-response curves by plotting the cAMP levels against the logarithm of the NADA concentration. For agonist activity, a decrease in forskolin-stimulated cAMP levels is expected. For antagonist activity, a reversal of an agonist-induced decrease is measured.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation, a hallmark of Gq-mediated signaling.

Materials:

-

HEK 293 or CHO cells expressing human CB1 or CB2 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

N-Arachidonyldopamine (NADA).

-

Fluorescence plate reader with an injection system or a fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluency.

-

Dye Loading: Incubate the cells with a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 45-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes at room temperature.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Compound Injection: Inject varying concentrations of NADA into the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in [Ca²⁺]i. Plot the peak response against the logarithm of the NADA concentration to generate a dose-response curve and determine the EC50.

Mandatory Visualization: Logical Relationships

The concept of biased agonism is central to understanding NADA's interaction with the CB1 receptor. The following diagram illustrates this principle.

Discussion and Conclusion

The available data clearly indicate that N-Arachidonyldopamine is a unique endogenous ligand with a complex pharmacological profile at cannabinoid receptors. Its high affinity for the CB1 receptor, coupled with its pronounced biased agonism towards the Gq-mediated calcium signaling pathway, sets it apart from other endocannabinoids and synthetic agonists.[3][4] This functional selectivity suggests that NADA may play a role in physiological processes that are specifically modulated by CB1-Gq signaling, and it presents an exciting template for the design of novel therapeutics that can selectively target this pathway.

The interaction of NADA with the CB2 receptor is less well-defined. Current data suggest a significantly lower binding affinity compared to the CB1 receptor, and a comprehensive characterization of its functional activity at CB2 is still needed.[4] Future research should focus on elucidating the full spectrum of NADA's activity at the CB2 receptor and exploring the physiological and pathological implications of its biased signaling at CB1. A deeper understanding of these interactions will be crucial for harnessing the therapeutic potential of NADA and NADA-like compounds in areas such as neuroinflammation, pain modulation, and other conditions where the endocannabinoid system plays a key role.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of N-Arachidonyldopamine in Biological Matrices using N-Arachidonyldopamine-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction